Oxazepam-d5 Oxazepam-d5 Oxazepam-d5 is intended for use as an internal standard for the quantification of oxazepam by GC- or LC-MS. Oxazepam-d5 is an analytical reference material that is structurally categorized as a benzodiazepine. Oxazepam is an active metabolite of diazepam, prazepam, and temazepam that can positively modulate GABAA receptors, which results in inhibitory effects in the central nervous system. This product is intended for forensic and research purposes.
Oxazepam-d5 (CRM) is a certified reference material that is structurally categorized as a benzodiazepine. Oxazepam-d5 (CRM) is intended for use as an internal standard for the quantification of oxazepam by GC- or LC-mass spectrometry. Oxazepam is an active metabolite of diazepam, prazepam, and temazepam that can positively modulate GABAA receptors, which results in inhibitory effects in the central nervous system. This product is intended for forensic and research purposes.
Oxazepam-d5 is intended for use as an internal standard for the quantification of oxazepam by GC- or LC-MS. Oxazepam-d5 is an analytical reference material that is structurally categorized as a benzodiazepine. Oxazepam is an active metabolite of diazepam, prazepam, and temazepam that can positively modulate GABAA receptors, which results in inhibitory effects in the central nervous system. This product is intended for forensic and research purposes. This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Brand Name: Vulcanchem
CAS No.: 65854-78-6
VCID: VC21232598
InChI: InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12/h1-8,15,20H,(H,17,19)/i1D,2D,3D,4D,5D
SMILES: C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O
Molecular Formula: C15H11ClN2O2
Molecular Weight: 291.74 g/mol

Oxazepam-d5

CAS No.: 65854-78-6

Cat. No.: VC21232598

Molecular Formula: C15H11ClN2O2

Molecular Weight: 291.74 g/mol

* For research use only. Not for human or veterinary use.

Oxazepam-d5 - 65854-78-6

Specification

Description Oxazepam-d5 is intended for use as an internal standard for the quantification of oxazepam by GC- or LC-MS. Oxazepam-d5 is an analytical reference material that is structurally categorized as a benzodiazepine. Oxazepam is an active metabolite of diazepam, prazepam, and temazepam that can positively modulate GABAA receptors, which results in inhibitory effects in the central nervous system. This product is intended for forensic and research purposes.
Oxazepam-d5 (CRM) is a certified reference material that is structurally categorized as a benzodiazepine. Oxazepam-d5 (CRM) is intended for use as an internal standard for the quantification of oxazepam by GC- or LC-mass spectrometry. Oxazepam is an active metabolite of diazepam, prazepam, and temazepam that can positively modulate GABAA receptors, which results in inhibitory effects in the central nervous system. This product is intended for forensic and research purposes.
Oxazepam-d5 is intended for use as an internal standard for the quantification of oxazepam by GC- or LC-MS. Oxazepam-d5 is an analytical reference material that is structurally categorized as a benzodiazepine. Oxazepam is an active metabolite of diazepam, prazepam, and temazepam that can positively modulate GABAA receptors, which results in inhibitory effects in the central nervous system. This product is intended for forensic and research purposes. This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
CAS No. 65854-78-6
Molecular Formula C15H11ClN2O2
Molecular Weight 291.74 g/mol
IUPAC Name 7-chloro-3-hydroxy-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
Standard InChI InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12/h1-8,15,20H,(H,17,19)/i1D,2D,3D,4D,5D
Standard InChI Key ADIMAYPTOBDMTL-RALIUCGRSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)[2H])[2H]
SMILES C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O
Canonical SMILES C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O
Appearance A 100 µg/ml solution in acetonitrile

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